molecular formula C18H18N2O B2396682 8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile CAS No. 2411241-03-5

8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile

Cat. No.: B2396682
CAS No.: 2411241-03-5
M. Wt: 278.355
InChI Key: OBHHENNRYFSVBJ-UHFFFAOYSA-N
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Description

8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile is a complex organic compound that features a naphthalene core substituted with an aziridine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The aziridine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler compound with a three-membered ring containing nitrogen.

    Naphthalene-2-carbonitrile: A compound with a naphthalene core and a nitrile group.

    Cyclopropylmethylamine: A compound with a cyclopropylmethyl group attached to an amine.

Uniqueness

8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile is unique due to the combination of its structural features, including the aziridine ring, cyclopropylmethyl group, and naphthalene core. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-9-14-6-7-15-2-1-3-18(17(15)8-14)21-12-16-11-20(16)10-13-4-5-13/h1-3,6-8,13,16H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHHENNRYFSVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC4=C3C=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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